1-(2-(tert-Butyldimethylsilyloxy)propyl)-1H-imidazole-2-carbaldehyde
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Description
The compound “1-(2-(tert-Butyldimethylsilyloxy)propyl)-1H-imidazole-2-carbaldehyde” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a tert-butyldimethylsilyloxy group, which is a common protecting group in organic synthesis .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the aldehyde group. Imidazole rings can act as both nucleophiles and electrophiles, making them versatile in chemical reactions . The aldehyde group is also highly reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with tert-butyldimethylsilyloxy groups are often non-polar and hydrophobic . The presence of the imidazole ring could potentially make the compound more polar .Mechanism of Action
Target of Action
The compound “1-(2-(tert-Butyldimethylsilyloxy)propyl)-1H-imidazole-2-carbaldehyde” is a key intermediate in the synthesis of Pretomanid . Pretomanid is a nitroimidazole-oxazine compound developed by TB Alliance, primarily targeting Mycobacterium tuberculosis .
Mode of Action
The mechanism of action of Pretomanid on M. tuberculosis is generally considered to be the bioreductive generation of reactive nitrogen species (predominantly nitric oxide), which leads to a decrease in intracellular ATP and anaerobic killing .
Biochemical Pathways
The compound is involved in the synthesis of Pretomanid via a novel synthetic strategy, which involves nucleophilic substitution, hydrolysis, and silicon etherification reactions . The compound is prepared from 2-chloro-4-nitroimidazole and (S)-epichlorohydrin, followed by further O-alkylation and intramolecular cyclization to obtain Pretomanid .
Result of Action
The result of the action of this compound is the production of Pretomanid with excellent quality and yield . Pretomanid is used in combination with other drugs to treat patients with extensively drug-resistant tuberculosis (XDR-TB) and intolerant or non-responsive multidrug-resistant tuberculosis (MDR-TB) .
Action Environment
The tert-butyldimethylsilyloxy group in the compound is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers , suggesting that it can withstand various environmental conditions.
Properties
IUPAC Name |
1-[2-[tert-butyl(dimethyl)silyl]oxypropyl]imidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2Si/c1-11(17-18(5,6)13(2,3)4)9-15-8-7-14-12(15)10-16/h7-8,10-11H,9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBAHRIMKXQSAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1C=O)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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